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molecular formula C6H8N4 B092192 Pyridine-2-carboximidohydrazide CAS No. 1005-02-3

Pyridine-2-carboximidohydrazide

Cat. No. B092192
M. Wt: 136.15 g/mol
InChI Key: DKTIHEQAQFSEAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06903085B1

Procedure details

2-Pyridinecarbohydrazonamide (0.136 g) and dihydro-2,5-furandione (0.100 g) in 1 ml of dimethylacetamide was heated for 10 times 30 seconds in a CEM MARS 5 microwave at 100% of 300 W under nitrogen to leave 3-[3-(2-pyridinyl)-1H-1,2,4-triazol-5-yl]propanoic acid in 1 ml of dimethylacetamide.
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.136 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7](=[N:9][NH2:10])[NH2:8].[O:11]1[C:15](=O)[CH2:14][CH2:13][C:12]1=[O:17]>CC(N(C)C)=O>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[N:8]=[C:15]([CH2:14][CH2:13][C:12]([OH:17])=[O:11])[NH:10][N:9]=1

Inputs

Step One
Name
Quantity
1 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
0.136 g
Type
reactant
Smiles
N1=C(C=CC=C1)C(N)=NN
Name
Quantity
0.1 g
Type
reactant
Smiles
O1C(CCC1=O)=O
Name
Quantity
1 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C1=NNC(=N1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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